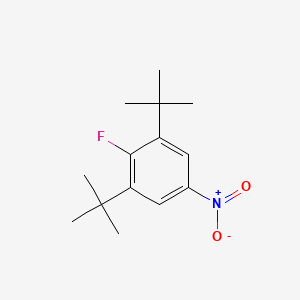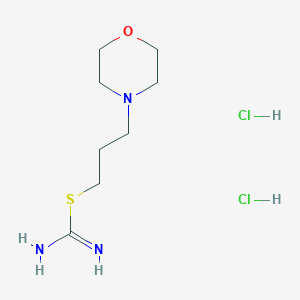![molecular formula C15H21BO4 B12980204 1-[2-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B12980204.png)
1-[2-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one is an organic compound that features a boronic ester group. This compound is often utilized in organic synthesis, particularly in the formation of carbon-carbon bonds. Its unique structure, which includes a boron atom within a dioxaborolane ring, makes it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one typically involves the reaction of 2-methoxy-3-bromophenyl ethanone with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and is heated to facilitate the coupling reaction .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger batch sizes. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Safety measures are strictly adhered to, given the reactivity of boronic esters and the need to handle palladium catalysts with care .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Substituted phenyl ethanones.
Scientific Research Applications
1-(2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Investigated for its role in the development of new drugs, particularly those targeting cancer and microbial infections.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of the phenyl group to an electrophilic partner. This process involves the formation of a palladium-boron intermediate, which undergoes transmetalation and reductive elimination to form the desired product .
Comparison with Similar Compounds
- 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Methoxyboronic acid pinacol ester
Uniqueness: 1-(2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions. Its structure provides stability and reactivity, making it a versatile reagent in organic synthesis .
Properties
Molecular Formula |
C15H21BO4 |
|---|---|
Molecular Weight |
276.14 g/mol |
IUPAC Name |
1-[2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C15H21BO4/c1-10(17)11-8-7-9-12(13(11)18-6)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 |
InChI Key |
LNRDXNZEAUTFGV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-Azaspiro[2.3]hexan-5-yl)ethanol](/img/structure/B12980125.png)

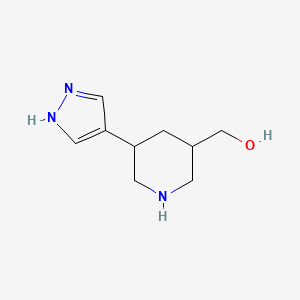
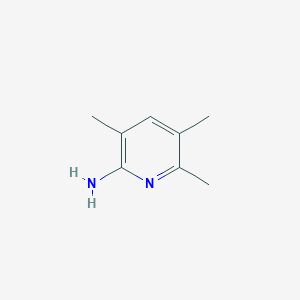
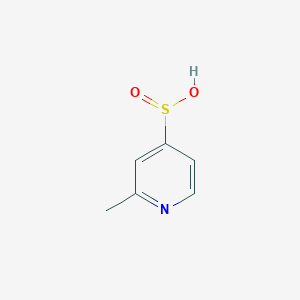
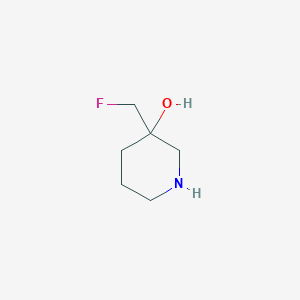

![4-Chloro-7-methoxyimidazo[1,2-a]quinoxaline](/img/structure/B12980172.png)
![11-Azabicyclo[5.3.1]undecan-9-one, 11-methyl-](/img/structure/B12980173.png)
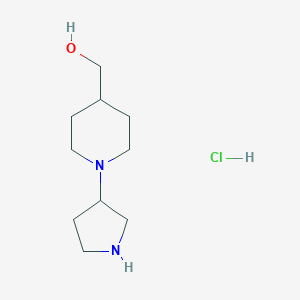

![3,4-Dimethoxy-7-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B12980185.png)
